3,5-Dinitro-N-(1-phenylethyl)benzamide
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Overview
Description
3,5-Dinitro-N-(1-phenylethyl)benzamide is an organic compound known for its applications in various scientific fields. It is a chiral derivatizing agent, which means it is used to convert enantiomers into diastereoisomers, making it easier to study their properties . This compound has a molecular formula of C15H13N3O5 and a molecular weight of 315.288 g/mol .
Preparation Methods
The synthesis of 3,5-Dinitro-N-(1-phenylethyl)benzamide typically involves a two-step process starting from commercially available ®-(+)-α-methylbenzylamine The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
3,5-Dinitro-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dinitro-N-(1-phenylethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-(1-phenylethyl)benzamide involves its interaction with molecular targets through non-covalent interactions. As a chiral solvating agent, it forms diastereomeric complexes with analytes, resulting in chemical shift differences in NMR spectroscopy . Its antiviral activity is attributed to its ability to inhibit viral replication, although the exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
3,5-Dinitro-N-(1-phenylethyl)benzamide can be compared with other similar compounds such as:
- 3,5-Dinitro-N-phenethyl-benzamide
- 3,5-Dinitro-N-propyl-benzamide
- 3,5-Dichloro-N-phenethyl-benzamide
- N-(2,5-Dimethoxy-phenyl)-3,5-dinitro-benzamide
- N-ethyl-3,5-dinitro-benzamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific chiral properties and its effectiveness as a chiral derivatizing agent .
Properties
IUPAC Name |
3,5-dinitro-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVDCGKLRIYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345750 |
Source
|
Record name | 3,5-Dinitro-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14402-00-7 |
Source
|
Record name | 3,5-Dinitro-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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